molecular formula C8H8INO2 B14852881 (2-Iodo-6-methylpyridin-4-YL)acetic acid

(2-Iodo-6-methylpyridin-4-YL)acetic acid

Cat. No.: B14852881
M. Wt: 277.06 g/mol
InChI Key: BUNWNHLLYVZARM-UHFFFAOYSA-N
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Description

(2-Iodo-6-methylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-6-methylpyridin-4-YL)acetic acid typically involves the iodination of 6-methylpyridin-4-ylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyridine ring . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Iodo-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (2-Iodo-6-methylpyridin-4-YL)acetic acid is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the carboxylic acid group enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodo-6-methylpyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-iodo-6-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8INO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

BUNWNHLLYVZARM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)I)CC(=O)O

Origin of Product

United States

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